molecular formula C11H16N2O4S B194209 Thienamycin CAS No. 59995-64-1

Thienamycin

Cat. No. B194209
CAS RN: 59995-64-1
M. Wt: 272.32 g/mol
InChI Key: WKDDRNSBRWANNC-ATRFCDNQSA-N
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Description

Thienamycin, also known as thienpenem, is one of the most potent naturally produced antibiotics known so far . It was discovered in Streptomyces cattleya in 1976 . Thienamycin has excellent activity against both Gram-positive and Gram-negative bacteria and is resistant to bacterial β-lactamase enzymes .


Synthesis Analysis

A formal synthesis of Thienamycin from ethyl (E)–crotonate and a cyclic five-membered nitrone derived from 2-deoxy-D-ribose is described . The synthesis involves 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular formula of Thienamycin is C11H16N2O4S . It has a molar mass of 272.32 g/mol .


Chemical Reactions Analysis

Thienamycin employs a similar mode of action as penicillins through disrupting the cell wall synthesis (peptidoglycan biosynthesis) of various Gram-positive and Gram-negative bacteria .


Physical And Chemical Properties Analysis

Thienamycin is a zwitterion at pH 7 . It has the elemental composition C11H16N2O4S with a molar mass of 272.32 g/mol .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Chemistry , particularly the subfield of Organic Synthesis .

Comprehensive and Detailed Summary of the Application

Thienamycin, also known as thienpenem, is one of the most potent naturally produced antibiotics known thus far . It has excellent activity against both Gram-positive and Gram-negative bacteria and is resistant to bacterial β-lactamase enzymes . The synthesis of Thienamycin and other beta-lactam antibiotics has been a challenging task due to their small but intricate structure .

Detailed Description of the Methods of Application or Experimental Procedures

Researchers from Osaka University have unveiled a new, simplified way to synthesize the intricate beta-lactam scaffold that is characteristic of beta-lactam antibiotics . They developed a new catalytic system that can generate Fischer-carbene complexes from organosilicon compounds, which are non-toxic . Unlike previous Fischer-carbene synthetic protocols, the process does not result in toxic chromium waste and does not require photo-irradiation . The reaction proceeds in just one step, is operationally straightforward, and requires only a small quantity of catalyst .

Thorough Summary of the Results or Outcomes Obtained

The researchers used this new method to prepare the scaffold of the Thienamycin antibiotic in 94% yield . This research is expected to help synthesize Fischer-carbene catalysts that are otherwise difficult to isolate, and provide access to structurally complicated beta-lactam building blocks in one reaction vessel .

Medical Applications

Specific Scientific Field

The specific scientific field is Medicine , particularly the subfield of Infectious Diseases .

Comprehensive and Detailed Summary of the Application

Imipenem and Meropenem, derivatives of Thienamycin, are used to treat a variety of infections in the body . They are part of the carbapenem class of antibiotics, which have a broad antibacterial spectrum .

Detailed Description of the Methods of Application or Experimental Procedures

These antibiotics are typically administered intravenously in a hospital setting. The dosage and duration of treatment depend on the type of infection and the patient’s response to the medication .

Thorough Summary of the Results or Outcomes Obtained

Imipenem and Meropenem have proven to be effective in treating a wide range of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria . They are particularly useful in treating infections caused by bacteria that are resistant to other antibiotics .

Medical Applications

Specific Scientific Field

The specific scientific field is Medicine , particularly the subfield of Infectious Diseases .

Comprehensive and Detailed Summary of the Application

Imipenem and Meropenem, derivatives of Thienamycin, are used to treat a variety of infections in the body . They are part of the carbapenem class of antibiotics, which have a broad antibacterial spectrum .

Detailed Description of the Methods of Application or Experimental Procedures

These antibiotics are typically administered intravenously in a hospital setting. The dosage and duration of treatment depend on the type of infection and the patient’s response to the medication .

Thorough Summary of the Results or Outcomes Obtained

Imipenem and Meropenem have proven to be effective in treating a wide range of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria . They are particularly useful in treating infections caused by bacteria that are resistant to other antibiotics .

Safety And Hazards

When handling Thienamycin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17)/t5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDDRNSBRWANNC-ATRFCDNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10975412
Record name (+)-Thienamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thienamycin

CAS RN

59995-64-1, 65750-57-4
Record name (+)-Thienamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59995-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thienamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059995641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thienamycin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065750574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Thienamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIENAMYCIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWR2GDB37H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THIENAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMW5I5964P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,330
Citations
JS Kahan, FM Kahan, R Goegelman… - The Journal of …, 1979 - jstage.jst.go.jp
… N-acetyl derivative of thienamycin itself'). Thienamycin could be distinguished from previously … thienamycin by fermentation, the sequence of chromatographic procedures used to isolate …
Number of citations: 703 www.jstage.jst.go.jp
JM Williamson, GM Brown - Critical Reviews in Biotechnology, 1986 - Taylor & Francis
Thienamycin was one of a number of unusual 8-lactam antibiotics discovered in the 1970s through the use of selective screening procedures.'Elucidation of the structure of thienamycin …
Number of citations: 25 www.tandfonline.com
FM Kahan, H Kropp, JG Sundelof… - Journal of Antimicrobial …, 1983 - academic.oup.com
… , thienamycin was … thienamycin (imipenem, MK0787) resulted in a crystalline product with much improved stability and with antibacterial properties significantly superior to thienamycin. …
Number of citations: 503 academic.oup.com
T Kesado, T Hashizume, Y Asahi - Antimicrobial agents and …, 1980 - Am Soc Microbiol
The in vitro activity of a new crystalline derivative of thienamycin, N-formimidoyl thienamycin (MK0787), was tested against 46 laboratory reference strains and 2,158 clinical isolates of …
Number of citations: 184 journals.asm.org
TN Salzmann, RW Ratcliffe… - Journal of the …, 1980 - ACS Publications
… The evolution of the synthetic strategy ultimately employed for our approach to thienamycin … water, would provide the fully functionalized thienamycin ring system. The keto ester portion …
Number of citations: 512 pubs.acs.org
G Albers-Schoenberg, BH Arison… - Journal of the …, 1978 - ACS Publications
… Thienamycin (1) was discovered in fermentation broths of the … stereochemistry at the three chiral centers of thienamycin. … With pure thienamycin the acetolysis reaction can be carried out …
Number of citations: 347 pubs.acs.org
H Kropp, L Gerckens, JG Sundelof… - Reviews of infectious …, 1985 - academic.oup.com
Imipenem (N-formimidoyl thienamycin) is the first representative of a new class of β-lactam antibiotics — the carbapenems. Imipenem has an unusually broad spectrum, high potency, …
Number of citations: 188 academic.oup.com
M Rodríguez, LE Núñez, AF Braña… - Molecular …, 2008 - Wiley Online Library
… production showing its involvement in thienamycin biosynthesis. Gene expression … for thienamycin biosynthesis that regulates the expression of nine genes involved in thienamycin …
Number of citations: 56 onlinelibrary.wiley.com
S Karady, JS Amato, RA Reamer… - Journal of the American …, 1981 - ACS Publications
at 0 C for 75 min yielded the RSR and SSR alcohols6 3 and 4 in a ratio of 96: 4 in 55% yield, overall from 6-APA (1). Following protection of the hydroxy group of 3 by silylation, the …
Number of citations: 128 pubs.acs.org
JM Williamson, E Inamine, KE Wilson… - Journal of Biological …, 1985 - Elsevier
… thienamycin might share with the penicillins and cephalosporins. Of the two known producers of thienamycin, … pyrroline ring of thienamycin is derived from glutamic acid the Payment of …
Number of citations: 96 www.sciencedirect.com

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